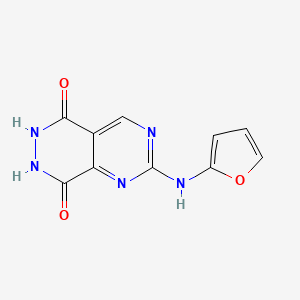
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring fused to a pyridazine ring, with additional functional groups such as furylamino and diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Furylamino Substitution:
Cyclization to Form Pyridazine Ring: The final step involves cyclization to form the pyridazine ring, often using hydrazine derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities but differ in functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as pyrimidine and its derivatives are widely studied for their roles in DNA and RNA synthesis.
Uniqueness
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is unique due to its fused ring structure and the presence of both furylamino and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
生物活性
2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.
- Molecular Formula : C10H7N5O3
- Molecular Weight : 245.19 g/mol
- CAS Number : 6344-83-8
The compound features a bicyclic structure that incorporates both pyrimidine and pyridazine moieties, with hydroxyl groups at positions 5 and 8 of the pyridazine ring. The presence of a furyl group is believed to enhance its bioactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Cyclization Reactions : Involving the reaction of furylamine derivatives with pyrimidine precursors.
- Reagents : Common reagents include sodium hydride and various acylating agents.
These methods allow for the generation of this compound with variations that can lead to derivatives with potentially enhanced biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
- LoVo (colon adenocarcinoma)
The compound demonstrated dose-dependent cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant growth inhibition |
| SK-OV-3 | 20 | Moderate cytotoxicity observed |
| LoVo | 25 | Dose-dependent effects noted |
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes involved in cancer cell proliferation.
- Nucleic Acid Binding : Its structure allows it to bind to nucleic acids, potentially interfering with DNA replication.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various derivatives of pyrimidine and pyridazine compounds, including this compound. The results indicated that this compound had a higher cytotoxic effect compared to its analogs when tested against human cancer cell lines .
Comparative Analysis
In a comparative analysis with known chemotherapeutic agents such as doxorubicin and cisplatin:
特性
CAS番号 |
6344-83-8 |
|---|---|
分子式 |
C10H7N5O3 |
分子量 |
245.19 g/mol |
IUPAC名 |
2-(furan-2-ylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C10H7N5O3/c16-8-5-4-11-10(12-6-2-1-3-18-6)13-7(5)9(17)15-14-8/h1-4H,(H,14,16)(H,15,17)(H,11,12,13) |
InChIキー |
VLNILOCSKLUSPH-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)NC2=NC=C3C(=N2)C(=O)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















